molecular formula C4H5BrN2O2S2 B3013689 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 1936186-39-8

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B3013689
CAS No.: 1936186-39-8
M. Wt: 257.12
InChI Key: QTDILKMDQPEABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 4 H 5 BrN 2 O 2 S 2 , this compound features a bromo-methyl thiazole core fused with a sulfonamide functional group. This combination of a heterocyclic scaffold and a sulfonamide group is frequently explored in the development of novel bioactive molecules . The sulfonamide moiety is a privileged structure in pharmacology, known to confer various biological activities and is a key feature in many enzyme inhibitors . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, making this reagent a valuable intermediate for constructing more complex chemical entities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDILKMDQPEABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936186-39-8
Record name 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide typically involves the bromination of 4-methyl-1,3-thiazole-5-sulfonamide. This can be achieved by reacting 4-methyl-1,3-thiazole-5-sulfonamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide serves as a crucial intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its structure allows it to inhibit dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby exhibiting bacteriostatic effects .

Potential Drug Development
Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's ability to modulate enzyme activities and influence cell signaling pathways makes it a valuable candidate for drug development .

Compound Activity Reference
This compoundAntibacterial
N-(thiazol-2-yl) derivativesAnticancer
Hybrid antimicrobialsBroad-spectrum antibacterial

Agricultural Chemicals

The compound is utilized in the formulation of agrochemicals such as fungicides and herbicides. Its effectiveness in enhancing crop protection against pests and diseases has been documented, making it a significant component in agricultural research .

Material Science

In materials science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications .

Biochemical Research

As a reagent in biochemical assays, this compound is employed to study enzyme inhibition and metabolic pathways. Its role in proteomics research highlights its utility in understanding protein interactions and functions.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the detection and quantification of similar thiazole derivatives within complex mixtures, thereby facilitating accurate analytical assessments .

Case Studies

Case Study 1: Antibacterial Activity
A study synthesized N-(thiazol-2-yl) derivatives that combined thiazole and sulfonamide groups. These compounds exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The results indicated that specific substitutions on the thiazole ring enhanced the antibacterial efficacy significantly .

Case Study 2: Drug Development
Research has shown that modifications to the thiazole structure can lead to compounds with improved pharmacological profiles. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interact with multiple biological targets .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The bromine atom and sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by its substituents. Below is a comparative analysis of structurally related thiazole sulfonamides and brominated heterocycles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide Br (2), Me (4), SO₂NH₂ (5) C₄H₄BrN₃O₂S₂ 293.14 Research chemical; potential bioactivity
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide Cl (2), ClCH₂ (4), SO₂NH₂ (5) C₄H₃Cl₂N₃O₂S₂ 276.12 Enhanced electrophilicity due to Cl substituents; synthetic intermediate
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide NH₂ (2), Me (4), SO₂NH₂ (5) C₄H₆N₄O₂S₂ 222.24 Antimicrobial candidate; improved solubility via NH₂ group
5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole Br (5), ClCH₂ (4), Ph (2) C₁₀H₇BrClNS 288.59 Lipophilic scaffold for agrochemicals/pharmaceuticals
N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide hydrochloride Oxo (2), Me (4), SO₂NH(CH₂)₂NH₂ (5) C₆H₁₀ClN₃O₃S₂ 303.81 Neurological research; hydrogen-bonding capability

Key Observations:

  • Halogen Effects: Bromine at position 2 (vs.
  • Sulfonamide Position : The sulfonamide group at position 5 (common in ) contributes to hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase or antimicrobial targets).
  • Methyl vs. Chloromethyl: The methyl group at position 4 (vs.

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Property This compound 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
Molecular Weight 293.14 276.12 222.24
LogP (Predicted) ~2.5 ~2.8 ~1.2
Water Solubility Low Very low Moderate
Reactivity Moderate (Br substitution) High (Cl and ClCH₂ groups) Low (NH₂ group)

Biological Activity

2-Bromo-4-methyl-1,3-thiazole-5-sulfonamide (BMTS) is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its antimicrobial, antifungal, and anticancer properties, making it a valuable candidate in various therapeutic applications.

BMTS has the molecular formula C5H6BrN2O2S2 and features both bromine and sulfonamide functional groups, which contribute to its unique reactivity and biological activity. Its structure allows for various chemical modifications that can enhance its pharmacological properties.

The biological activity of BMTS is attributed to its interaction with multiple biochemical pathways. Thiazole derivatives typically exhibit activities such as:

  • Antimicrobial Effects : Inhibition of bacterial and fungal growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Enzyme Inhibition : Specifically targeting carbonic anhydrase, which is crucial for various physiological processes.

Antimicrobial Activity

BMTS has demonstrated significant antimicrobial effects against a range of bacteria and fungi. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that BMTS inhibited bacterial growth with an effective concentration as low as 3.9 µg/mL .

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus3.9
Escherichia coliNo activity at low concentrations
Candida albicansEffective at varying concentrations

Anticancer Activity

BMTS has also been evaluated for its anticancer properties. It has shown promising results in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MDA-MB-231). The compound has been linked to significant inhibition of cell proliferation and induction of apoptosis.

In a study assessing the cytotoxic effects on A549 cells, BMTS exhibited an IC50 value of approximately 20 µM, indicating strong potential as an anticancer agent .

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung Cancer)2070
MDA-MB-231 (Breast)1580
Caco-2 (Colon Cancer)2560

Case Studies

  • Anticonvulsant Activity : In a picrotoxin-induced convulsion model, thiazole derivatives similar to BMTS were tested for anticonvulsant effects. Compounds with structural similarities to BMTS displayed significant protective effects against seizures, suggesting potential applications in epilepsy treatment .
  • Combination Therapy : Research has indicated that BMTS can enhance the efficacy of existing anticancer drugs when used in combination therapy. This synergistic effect was particularly noted in studies involving lung and breast cancer cell lines, where BMTS improved the overall therapeutic outcome .

Safety and Toxicity

Toxicological assessments indicate that BMTS exhibits low toxicity at therapeutic concentrations. However, comprehensive long-term studies are necessary to fully understand its safety profile in clinical settings.

Future Directions

The ongoing research into BMTS highlights its potential as a versatile compound in drug development. Future studies may focus on:

  • Structural Modifications : Enhancing its biological activity through chemical modifications.
  • Mechanistic Studies : Further elucidating the pathways through which BMTS exerts its effects.
  • Clinical Trials : Assessing the efficacy and safety of BMTS in human subjects.

Q & A

Q. What are the established synthetic routes for 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor thioamides or oxidative chlorination of thiazole intermediates, followed by sulfonamide formation. For example, analogous thiazole sulfonyl chlorides are synthesized using Lawesson’s reagent for cyclization and subsequent oxidative chlorination . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Variables like temperature, stoichiometry, and solvent polarity should be systematically tested to maximize yield .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELX is critical for unambiguous structural determination. SHELXL refines atomic coordinates, thermal parameters, and occupancy ratios, addressing potential ambiguities in bromine/methyl group positioning. High-resolution data (e.g., < 1.0 Å) improves accuracy, particularly for sulfonamide group geometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Antitumor activity can be screened against standardized cancer cell lines (e.g., NCI-60 panel) using MTT assays. For sulfonamide derivatives, focus on dose-dependent cytotoxicity and IC50 calculations. Parallel testing for enzyme inhibition (e.g., carbonic anhydrase) may elucidate mechanistic pathways. Ensure solvent controls (DMSO < 0.1%) to avoid interference .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT or ab initio) map potential energy surfaces to identify intermediates and transition states. Software like Gaussian or ORCA can model bromine’s electronic effects on sulfonamide reactivity. Coupling with cheminformatics tools (e.g., RDKit) enables virtual screening of derivatives for synthetic feasibility .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity) or compound purity. Validate results via orthogonal assays (e.g., apoptosis vs. proliferation). Use high-purity samples (≥95%, HPLC-verified) and meta-analysis frameworks to statistically reconcile discrepancies. Molecular dynamics simulations can further assess target binding consistency .

Q. How to design experiments for probing the sulfonamide group’s role in bioactivity?

  • Methodological Answer : Employ isosteric replacement (e.g., substituting -SO2NH2 with -PO2NH2) and compare activity profiles. Spectroscopic techniques (FTIR, NMR) monitor hydrogen-bonding interactions. Mutagenesis studies on protein targets (e.g., carbonic anhydrase) can isolate sulfonamide-binding residues. Free-energy perturbation calculations quantify binding affinity changes .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and ion-pairing agents (e.g., tetrabutylammonium phosphate) resolves sulfonamides. For scale-up, simulated moving bed (SMB) chromatography improves throughput. Mass-directed purification (LC-MS) ensures target collection. Validate purity via tandem MS and ¹H/¹³C NMR .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo). Implement robotic synthesis platforms for precise reagent dispensing. Cross-validate results via inter-laboratory studies .

Safety and Compliance

Q. What safety protocols are critical when handling brominated thiazole sulfonamides?

  • Methodological Answer : Use fume hoods for synthesis due to potential bromine/hydrogen bromide release. Personal protective equipment (PPE: gloves, goggles) is mandatory. Test for genotoxicity (Ames test) early in development. Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.